molecular formula C9H10BrNO3 B14895552 5-bromo-N-ethoxy-2-hydroxybenzamide

5-bromo-N-ethoxy-2-hydroxybenzamide

Cat. No.: B14895552
M. Wt: 260.08 g/mol
InChI Key: GHEVDSPXRBRMLK-UHFFFAOYSA-N
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Description

5-Bromo-N-ethoxy-2-hydroxybenzamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position, an ethoxy group at the N-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethoxy-2-hydroxybenzamide typically involves the bromination of N-ethoxy-2-hydroxybenzamide. The process begins with the preparation of N-ethoxy-2-hydroxybenzamide, which can be synthesized by reacting 2-hydroxybenzoic acid with ethylamine under suitable conditions. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethoxy-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-bromo-N-ethoxy-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The bromine and ethoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-N-ethoxy-2-hydroxybenzamide is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-N-ethoxy-2-hydroxybenzamide

InChI

InChI=1S/C9H10BrNO3/c1-2-14-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

GHEVDSPXRBRMLK-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

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